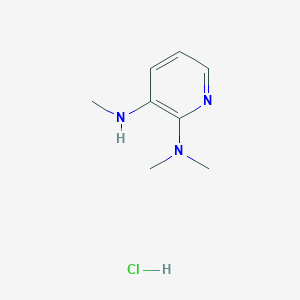![molecular formula C21H18ClN5O4 B2507569 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1021079-09-3](/img/structure/B2507569.png)
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds that include chlorophenyl rings and acetamide groups. Although the specific compound is not directly discussed in the provided papers, related structures have been analyzed. For instance, the crystal structure of a similar compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, shows that the chlorophenyl ring is oriented at a slight angle to the thiazole ring, suggesting that in our compound of interest, similar interactions may influence its molecular conformation .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of acetamide linkages and the introduction of chlorophenyl groups. While the exact synthesis route for our compound is not detailed, it can be inferred that similar synthetic strategies could be employed. For example, the synthesis of 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide involves the formation of acetamide linkages which could be analogous to the synthesis of the pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl moiety in our compound .
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of chlorophenyl and acetamide groups. The orientation of these groups can significantly affect the overall molecular geometry. For example, in the 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, the chlorophenyl ring is oriented at a 7.1(1)° angle with respect to the thiazole ring, which could imply that in our compound, the chlorophenyl may also be at an angle to the core heterocyclic structure .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly provided, but by examining related compounds, some predictions can be made. For instance, the presence of intermolecular hydrogen bonds, as seen in 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, suggests that our compound may also exhibit strong intermolecular interactions, potentially affecting its melting point, solubility, and crystal formation . Additionally, the chlorophenyl and acetamide groups are likely to influence the compound's polarity and thus its solubility in various solvents.
Applications De Recherche Scientifique
Anticancer and Antimicrobial Activities
Compounds related to 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide have been synthesized and shown to possess notable anticancer and antimicrobial activities. This includes derivatives of triazole, triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine incorporating antipyrin-4-yl or antipyrin-4-ylcarboxamide moieties (Riyadh, Kheder, & Asiry, 2013).
Synthesis and Evaluation for Antitumor and Antioxidant Activities
New N-substituted-2-amino-1,3,4-thiadiazoles have been synthesized and evaluated for their cytotoxicity and antioxidant activities, showing promising results. This research indicates the potential of similar compounds in the field of cancer treatment and oxidative stress mitigation (Hamama, Gouda, Badr, & Zoorob, 2013).
Schiff Base and Fused Heterocyclic Compounds as Antibacterial Agents
The treatment of certain precursors with nitrogen nucleophiles has led to the synthesis of Schiff base and various fused heterocyclic compounds, including pyrazolo[3,4-e]1,2,4-triazines, demonstrating excellent antimicrobial activities against various bacteria and fungi strains (Rizk, Awheda, & Smida, 2019).
Molecular Docking and Biological Potentials
Studies involving molecular docking and biological potentials of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives have demonstrated significant antimicrobial and anticancer activities. This provides insight into the potential use of related compounds in drug design and development (Mehta et al., 2019).
Propriétés
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O4/c1-30-15-7-8-16(19(9-15)31-2)24-20(28)11-26-21(29)18-10-17(25-27(18)12-23-26)13-3-5-14(22)6-4-13/h3-10,12H,11H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGJCNLUHPOIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-8-(3-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2507492.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[(1-propyl-1H-pyrrol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2507494.png)






![4-{2-[2-(Trifluoromethyl)phenyl]cyclopropanecarbonyl}thiomorpholine-3-carbonitrile](/img/structure/B2507505.png)


![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2507509.png)